

# Application Notes and Protocols: Ivermectin (Antiparasitic Agent-5) in a Glioblastoma Xenograft Model

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## Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] The high degree of tumor heterogeneity, therapeutic resistance, and the challenge of drug delivery across the blood-brain barrier (BBB) necessitate the exploration of novel therapeutic agents.[3][4][5] Drug repurposing, the investigation of existing drugs for new therapeutic indications, offers a promising and accelerated pathway for identifying effective treatments.[2]

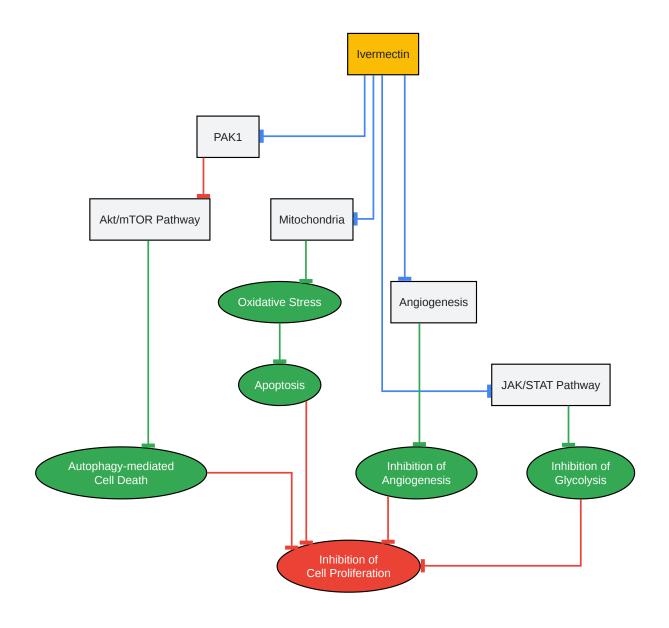
Ivermectin, an FDA-approved antiparasitic agent, has garnered significant attention for its potential anticancer properties.[3][6][7] Studies have demonstrated its ability to inhibit the growth of various cancer cells, including glioma, by modulating multiple signaling pathways, inducing programmed cell death, and inhibiting angiogenesis.[6][7][8][9] This document provides detailed application notes and protocols for the use of Ivermectin in a preclinical glioblastoma xenograft model.

## **Mechanism of Action in Glioblastoma**

Ivermectin exerts its anti-glioblastoma effects through a multi-targeted mechanism. It is known to induce mitochondrial dysfunction and oxidative stress, leading to caspase-dependent apoptosis.[8][9] Furthermore, Ivermectin inhibits key signaling pathways implicated in glioma



progression, including the Akt/mTOR and JAK/STAT pathways.[6][8][9] By inhibiting the Akt/mTOR pathway, Ivermectin can induce autophagy-mediated cell death.[9][10][11] It also has anti-angiogenic properties, inhibiting the formation of capillary networks essential for tumor growth.[8][9]



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Caption: Ivermectin's multi-target mechanism in glioblastoma.



## **Quantitative Data Summary**

The following tables summarize key quantitative data from in vitro and in vivo studies of Ivermectin in glioblastoma models.

Table 1: In Vitro Efficacy of Ivermectin on Glioblastoma Cell Lines

Cell Line	Assay	IC50 (μM)	Exposure Time (h)	Key Findings
U87, T98G	MTT	~5-15	48-72	Dose-dependent inhibition of proliferation.[9]
U251, C6	МТТ	~10-25	48-72	Induction of apoptosis and cell cycle arrest. [1][11][12]
U87	МТТ	Not specified	Not specified	Inhibition of glycolysis via JAK/STAT pathway.[6]
Multiple	Viability	~25	72	Moderate cytotoxicity at higher doses.[13]

Table 2: In Vivo Efficacy of Ivermectin in Glioblastoma Xenograft Models



Animal Model	Tumor Model	Ivermectin Dose	Administration Route	Key Findings
Nude Mice	U251 Xenograft	20 mg/kg	Intraperitoneal	Slower tumor growth, increased autophagy.[13]
Rat	C6 Glioma	60 μ g/day	Intranasal	70% reduction in tumor volume with nanocapsule delivery.[13]
Rat	Glioma Xenograft	10 mg/kg	Not specified	Inhibition of tumor growth, decreased glycolysis markers.[6]
Nude Mice	Glioblastoma Xenograft	Not specified	Not specified	Significant suppression of tumor growth.[1] [6]

## Experimental Protocols Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is for determining the cytotoxic effects of Ivermectin on glioblastoma cell lines.

### Materials:

- Glioblastoma cell lines (e.g., U87, U251, T98G)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Ivermectin (stock solution in DMSO)
- 96-well plates



- MTT reagent (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Drug Treatment: Prepare serial dilutions of Ivermectin in culture medium. Remove the old medium from the wells and add 100 μL of the Ivermectin dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO<sub>2</sub>.
- MTT Addition: Add 20 μL of MTT reagent to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

## Protocol 2: Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice.[4][5][14][15]

#### Materials:

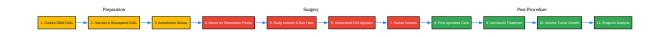
- Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nude mice)
- Glioblastoma cells (e.g., U87, or patient-derived xenograft cells)[5][14]
- Stereotactic frame



- Anesthesia (e.g., isoflurane)
- Hamilton syringe
- Surgical tools

#### Procedure:

- Cell Preparation: Harvest and resuspend glioblastoma cells in sterile PBS or appropriate medium at a concentration of 1 x 10<sup>5</sup> cells/μL.
- Animal Anesthesia: Anesthetize the mouse and secure it in the stereotactic frame.
- Surgical Procedure: Make a small incision in the scalp to expose the skull. Using a stereotactic drill, create a small burr hole at the desired coordinates in the right cerebral hemisphere.
- Cell Implantation: Slowly inject 2-5  $\mu$ L of the cell suspension (2-5 x 10<sup>5</sup> cells) into the brain parenchyma at a specific depth.[5]
- Closure: Slowly retract the syringe, and close the incision with surgical glue or sutures.
- Post-operative Care: Monitor the animals for recovery and neurological symptoms. Tumor growth can be monitored by bioluminescence imaging (if using luciferase-expressing cells) or MRI.



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**Caption:** Workflow for in vivo glioblastoma xenograft study.



## Protocol 3: Ivermectin Administration and Tumor Monitoring

This protocol outlines the treatment of tumor-bearing mice with Ivermectin.

#### Materials:

- Tumor-bearing mice
- Ivermectin solution (prepared in a suitable vehicle, e.g., PEG400/Tween 80/saline)
- Calipers
- Analytical balance

#### Procedure:

- Tumor Growth: Allow tumors to establish and reach a palpable size (for subcutaneous models) or until neurological symptoms appear (for orthotopic models).
- Randomization: Randomize mice into treatment and control groups.
- Ivermectin Administration: Administer Ivermectin via the desired route (e.g., intraperitoneal injection, oral gavage, or intranasal).[13] A typical dose might be 10-20 mg/kg, administered daily or on alternate days.[6][13] The control group should receive the vehicle only.
- Tumor Measurement (Subcutaneous Model): Measure tumor dimensions with calipers every
   2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- Survival Monitoring (Orthotopic Model): Monitor mice daily for weight loss, neurological deficits, and overall health. The primary endpoint is typically survival.
- Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, Western blot, IHC for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).[1]

## **Disclaimer**



These protocols and application notes are intended for research purposes only. The experimental conditions, including cell lines, animal models, and Ivermectin dosage, may require optimization for specific research goals. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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- To cite this document: BenchChem. [Application Notes and Protocols: Ivermectin
   (Antiparasitic Agent-5) in a Glioblastoma Xenograft Model]. BenchChem, [2025]. [Online
   PDF]. Available at: [https://www.benchchem.com/product/b12403593#antiparasitic-agent-5 application-in-specific-disease-model]

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